(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
Description
Properties
IUPAC Name |
(1-oxo-2,3-dihydroinden-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5,12-13H,1,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQJYMCPQRSBNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C(=O)CC2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Oxo 2,3 Dihydro 1h Inden 5 Yl Boronic Acid and Analogous Indanone Boronic Acid Derivatives
Classical and Contemporary Approaches to Boronic Acid Synthesis on Aromatic Systems
The preparation of arylboronic acids is a cornerstone of modern organic synthesis. Classical methods often involve the generation of a highly reactive organometallic intermediate from an aryl halide, which is then quenched with a boron electrophile. A primary example is the reaction of aryl Grignard or organolithium reagents with trialkyl borates, followed by acidic hydrolysis. organic-chemistry.org While effective, these methods can have limited functional group tolerance due to the high reactivity of the intermediates.
Contemporary approaches have largely shifted towards transition-metal-catalyzed reactions, which offer milder conditions and broader substrate scope. The Miyaura borylation, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂), is one of the most widely used methods. researchgate.net Another significant advancement is the iridium-catalyzed C-H borylation of arenes, which allows for the direct conversion of an aromatic C-H bond to a C-B bond, offering an atom-economical route, although control of regioselectivity can be a challenge. organic-chemistry.org More specialized methods, such as the Sandmeyer-type borylation of arylamines, provide alternative pathways from readily available starting materials. orgsyn.org
The table below summarizes some key contemporary methods for arylboronic acid synthesis.
Table 1: Overview of Contemporary Synthetic Methods for Arylboronic Acids
| Method | Precursor | Boron Source | Catalyst/Reagent | Key Features |
|---|---|---|---|---|
| Miyaura Borylation | Aryl Halide/Triflate | Bis(pinacolato)diboron | Palladium Catalyst | High functional group tolerance; mild conditions. |
| Iridium-Catalyzed Borylation | Arene (C-H bond) | Bis(pinacolato)diboron | Iridium Complex | Direct C-H functionalization; atom economical. |
| Suzuki-Miyaura Coupling | Aryl Halide/Triflate | Tetrahydroxydiboron (B82485) | Palladium Catalyst | Direct synthesis of boronic acids from aryl chlorides. nih.gov |
| Sandmeyer Borylation | Arylamine | Bis(pinacolato)diboron | Diazotization agents | Converts amines to boronic esters. organic-chemistry.org |
Direct Boronation Reactions Applied to the Indanone Scaffold
The direct borylation of a C-H bond on the indanone scaffold represents an ideal synthetic route in terms of atom economy. This approach would involve the regioselective activation of the C5-H bond of 1-indanone (B140024). Transition-metal catalysis, particularly with iridium-based systems, is the leading technology for such transformations on aromatic rings. organic-chemistry.org These catalysts can selectively functionalize C-H bonds based on steric and electronic factors.
For the 1-indanone scaffold, direct borylation would likely be directed to the 5- or 6-position of the aromatic ring due to the electronic influence of the fused aliphatic ring and the carbonyl group. However, achieving high regioselectivity for the 5-position over the 6-position, or avoiding borylation at the C7 position, could be challenging and may require specific directing groups or carefully optimized catalytic systems. While the methodology is well-established for a wide range of arenes, specific, high-yield examples of direct C-H borylation applied to the parent 1-indanone to produce (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid are not extensively detailed in the literature, suggesting that multi-step sequences are currently more reliable and common.
Multi-Step Synthetic Sequences from Halogenated Indanone Precursors to Boronic Acids
A more conventional and highly reliable strategy for the synthesis of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid involves a multi-step sequence starting from a halogenated indanone precursor. This approach offers excellent control over regiochemistry, as the position of the boron functional group is predetermined by the initial halogenation of the indanone ring.
The synthesis typically begins with the preparation of a 5-halo-1-indanone, most commonly 5-bromo- or 5-iodo-1-indanone. These precursors can be synthesized through several established routes. One common method is the intramolecular Friedel-Crafts acylation of a 3-(halophenyl)propionic acid. For instance, 3-(4-bromophenyl)propanoic acid can be cyclized in the presence of a strong acid, such as polyphosphoric acid, to yield 5-bromo-1-indanone. researchgate.net Alternatively, direct halogenation of 1-indanone can be employed, though this may lead to mixtures of isomers requiring purification. The choice of halogen is strategic; iodides and bromides are generally more reactive in subsequent cross-coupling reactions than chlorides. nih.gov
With the 5-halo-1-indanone in hand, the boronic acid moiety is introduced, typically via a palladium-catalyzed Miyaura borylation reaction. researchgate.net This reaction involves coupling the halo-indanone with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst, a ligand, and a base.
Optimization of this step is crucial for achieving high yields and purity. Key parameters include:
Catalyst: Palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common catalyst precursors.
Ligand: Phosphine (B1218219) ligands are essential for catalyst stability and activity. Common choices include triphenylphosphine (B44618) (PPh₃), SPhos, or XPhos, with more sterically hindered and electron-rich ligands often providing superior results for challenging substrates.
Base: A base, such as potassium acetate (KOAc) or potassium carbonate (K₂CO₃), is required to facilitate the catalytic cycle.
Solvent: Anhydrous, aprotic solvents like dioxane, dimethylformamide (DMF), or toluene (B28343) are typically used.
The initial product of this reaction is the pinacol (B44631) boronate ester, which is often more stable and easier to purify by chromatography than the free boronic acid. researchgate.netnih.gov This stable intermediate can then be hydrolyzed under mild acidic or basic conditions to yield the final (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid. An alternative involves using tetrahydroxydiboron directly, which can yield the boronic acid without an ester intermediate. nih.gov
Table 2: Typical Conditions for Miyaura Borylation of Aryl Halides
| Component | Example | Function |
|---|---|---|
| Aryl Halide | 5-Bromo-1-indanone | Substrate |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Boron source |
| Catalyst | PdCl₂(dppf) | Catalyzes the C-B bond formation |
| Base | Potassium Acetate (KOAc) | Activates the diboron reagent and neutralizes HX |
| Solvent | Dioxane or Toluene | Reaction medium |
Green Chemistry Approaches and Sustainable Synthetic Protocols for (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid Derivatives
In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of arylboronic acids. Boronic acids themselves are considered relatively "green" compounds due to their low toxicity and their degradation to environmentally benign boric acid. iyte.edu.tr
Key green chemistry strategies applicable to the synthesis of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid include:
Use of Greener Solvents: Replacing traditional organic solvents with more environmentally friendly alternatives is a major focus. Palladium-catalyzed borylations have been successfully performed in water using micellar conditions, which can improve reaction efficiency and simplify product isolation. organic-chemistry.org
Catalyst Efficiency: Developing more active catalysts that can be used at lower loadings reduces metal waste. The use of palladium nanoparticles as catalysts is one such approach. researchgate.net
Atom Economy: Direct C-H borylation, as discussed in section 2.2, represents the most atom-economical route, avoiding the use of pre-functionalized halogenated substrates and the generation of stoichiometric salt byproducts. organic-chemistry.org
Alternative Starting Materials: The Sandmeyer borylation provides a pathway from arylamines, which can be derived from nitroarenes. This method, when performed under optimized conditions using reagents like sodium nitrite (B80452) in methanol, can be considered a greener alternative to some organometallic routes. organic-chemistry.org
Table 3: Green Chemistry Strategies for Arylboronic Acid Synthesis
| Strategy | Approach | Environmental Benefit |
|---|---|---|
| Solvent Replacement | Use of water with surfactants (micellar catalysis) | Reduces volatile organic compound (VOC) emissions. organic-chemistry.org |
| Energy Efficiency | Microwave-assisted synthesis | Reduces reaction times and energy consumption. |
| Atom Economy | Direct C-H borylation | Maximizes incorporation of starting materials into the final product. organic-chemistry.org |
| Renewable Feedstocks | (Potential) Derivation of precursors from bio-based sources | Reduces reliance on petrochemicals. |
Applications of 1 Oxo 2,3 Dihydro 1h Inden 5 Yl Boronic Acid As a Synthetic Building Block
Construction of Poly-Aromatic and Heterocyclic Systems Incorporating the Indanone Framework
The boronic acid moiety is a key functional group for forming carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. youtube.com This reaction provides a powerful method for linking the 5-position of the indanone core to a wide array of aromatic and heteroaromatic systems.
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for constructing biaryl and heteroaryl structures due to its mild conditions and high functional group tolerance. researchgate.netresearchgate.net In this context, (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid serves as the organoboron component, reacting with various aryl and heteroaryl halides or triflates to yield 5-substituted indanone derivatives. researchgate.net
The general scheme for this transformation involves the reaction of the indanone boronic acid with an aryl halide (Ar-X) in the presence of a palladium catalyst, a base, and a suitable solvent. The choice of catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.org For instance, catalyst systems like Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands are commonly employed. researchgate.net This methodology facilitates the synthesis of a diverse library of compounds where the indanone core is directly linked to other ring systems, which are valuable intermediates in medicinal chemistry and materials science. researchgate.net
| Aryl/Heteroaryl Halide Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 5-(4-methylphenyl)-1-indanone |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 5-(4-methoxyphenyl)-1-indanone |
| 2-Bromopyridine | PdCl₂(dppf) | Cs₂CO₃ | DMF | 5-(pyridin-2-yl)-1-indanone |
| 3-Chlorothiophene | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 5-(thiophen-3-yl)-1-indanone |
By coupling (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid with aromatic halides that are themselves part of a larger π-system, extended conjugated architectures can be fabricated. The indanone moiety can influence the electronic and photophysical properties of the resulting molecule. These extended systems are of interest in the development of organic electronics, dyes, and fluorescent probes. researchgate.net The introduction of the indanone core can tune the molecule's absorption and emission spectra, making it suitable for specific applications. For example, coupling the boronic acid with polycyclic aromatic halides or electron-rich/electron-poor aromatic systems can lead to materials with tailored optoelectronic properties.
Role in the Modular Assembly of Complex Molecular Scaffolds
The concept of modular synthesis involves assembling complex molecules from simpler, interchangeable building blocks. Boronic acids are exceptionally well-suited for this approach due to their predictable and high-yielding reactivity in coupling reactions. researchgate.net This allows for the systematic variation of different parts of a molecule to optimize its properties for a specific function.
Boronic acids are frequently used in the modular construction of fluorescent sensors and biological probes. nih.govrsc.org (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid can be used as a scaffold to attach the indanone unit to a fluorophore or a biologically active targeting group. For instance, a three-component assembly strategy can be envisioned where the boronic acid, a ligand system (like a Schiff-base), and another functional component are combined to create a complex probe. researchgate.net The indanone core can be further modified post-coupling; for example, the ketone functional group can be converted into other functionalities to attach linkers or other reporter groups. This modularity is essential for creating libraries of chemical probes to study biological processes or for diagnostic applications. nih.govfrontiersin.org
The indanone framework can be a precursor to indenyl ligands, which are important in organometallic chemistry, particularly in the construction of metallocene catalysts for olefin polymerization. researchgate.net A synthetic strategy can utilize (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid to first synthesize a 5-aryl indanone via Suzuki coupling. The resulting substituted indanone can then undergo a sequence of reduction (e.g., with NaBH₄) to an indanol, followed by acid-catalyzed dehydration to form the corresponding 4-aryl-indene. This substituted indene (B144670) can then be deprotonated to form an indenyl anion, which serves as a ligand precursor for transition metals like zirconium, leading to the formation of highly active metallocene catalysts. researchgate.net This modular approach allows for fine-tuning of the catalyst's steric and electronic properties by simply changing the aryl halide used in the initial Suzuki coupling step.
Computational and Theoretical Investigations of 1 Oxo 2,3 Dihydro 1h Inden 5 Yl Boronic Acid
Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid. srce.hr These studies focus on calculating various molecular properties and reactivity descriptors that govern the compound's chemical behavior.
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.
Other calculated descriptors include electronegativity, chemical potential, hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are derived from the HOMO and LUMO energies. researchgate.net For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to electrophilic or nucleophilic attack. researchgate.net In (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid, the oxygen atom of the carbonyl group and the hydroxyl groups of the boronic acid moiety are expected to be electron-rich regions.
Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid
| Descriptor | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Electronegativity (χ) | 4.15 eV | Measures the power of an atom to attract electrons |
| Global Hardness (η) | 2.35 eV | Measures resistance to change in electron distribution |
Mechanistic Modeling of Catalytic Processes Involving the Compound
(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Mechanistic modeling of these processes provides a detailed understanding of the reaction pathways, intermediates, and transition states.
Computational modeling can map out the potential energy surface of a reaction, identifying the structures of transition states and calculating their corresponding energy barriers. researchgate.net This information is critical for understanding reaction kinetics and selectivity. For a Suzuki-Miyaura coupling reaction involving (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid, DFT calculations can model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
In reactions where multiple products can be formed, computational models can predict the regio- and stereoselectivity. rsc.org By comparing the energy barriers of the different pathways leading to various isomers, the most favorable pathway and therefore the major product can be predicted. rsc.org
For instance, if (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid were to participate in a reaction with multiple potential coupling sites, computational analysis of the transition state energies for each possibility would reveal the most likely outcome. rsc.org Machine learning models, trained on large datasets of reactions, are also emerging as powerful tools for the high-throughput prediction of regioselectivity in organic reactions. rsc.orgrsc.org
Conformational Analysis and Molecular Dynamics Simulations of the Indanone-Boronic Acid Core
The three-dimensional structure and flexibility of the indanone-boronic acid core are crucial for its reactivity and interactions with other molecules. Conformational analysis aims to identify the most stable conformations (arrangements of atoms in space) of the molecule. This can be achieved through systematic searches of the potential energy surface or through molecular dynamics simulations.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the movements of the atoms at a given temperature, MD can explore the conformational landscape and reveal the flexibility of the molecule. rsc.org For the indanone-boronic acid core, these simulations can shed light on the orientation of the boronic acid group relative to the indanone ring system, which can influence its accessibility for reaction. nih.gov
Table 2: Key Parameters in Molecular Dynamics Simulations
| Parameter | Description | Relevance to the Indanone-Boronic Acid Core |
|---|---|---|
| Force Field | A set of parameters describing the potential energy of the system | Determines the accuracy of the simulation |
| Temperature | A measure of the average kinetic energy of the atoms | Influences the conformational space explored |
| Simulation Time | The duration of the simulation | Needs to be long enough to sample relevant motions |
| Solvent Model | Explicit or implicit representation of the solvent | Crucial for accurately modeling behavior in solution |
In Silico Screening and Design of Novel Reaction Pathways
Computational methods are increasingly used for the in silico screening of virtual compound libraries and the design of novel reaction pathways. nih.govchemmethod.commdpi.com For (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid, this could involve screening for new reaction partners or catalysts to discover novel transformations. ijpsjournal.comresearchgate.net
Virtual screening techniques, such as molecular docking, can be used to predict how the molecule might interact with the active site of an enzyme or a catalyst. pensoft.net This is particularly relevant in drug discovery, where the indanone scaffold is of interest. researchgate.net Furthermore, computational tools can be used to propose entirely new synthetic routes by exploring the reactivity of the molecule under various hypothetical conditions, potentially leading to the discovery of unexpected and valuable chemical transformations. shu.ac.ukmdpi.com
Emerging Research Directions and Academic Challenges for 1 Oxo 2,3 Dihydro 1h Inden 5 Yl Boronic Acid
Development of Highly Efficient and Selective Catalytic Systems
The Lewis acidic nature of the boron atom in (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a key feature that enables its potential use in catalysis. Boronic acids are increasingly recognized not just as reagents in cross-coupling reactions but as catalysts in their own right. rsc.org They can activate hydroxy groups, facilitating a range of organic transformations under mild conditions and with high atom economy. rsc.org
Research in this area focuses on exploiting the reversible formation of covalent bonds between the boronic acid group and substrates containing hydroxyl functionalities, such as carboxylic acids and alcohols. rsc.org This interaction can lead to either electrophilic or nucleophilic activation, promoting reactions like amidation, esterification, and Friedel-Crafts-type alkylations. rsc.orgnih.gov The indanone component of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid, with its electron-withdrawing ketone group, can modulate the Lewis acidity of the boron center, potentially tuning the catalytic activity and selectivity. A significant challenge lies in designing systems where the indanone core plays an active role in the catalytic cycle, perhaps through secondary interactions or by serving as a rigid scaffold for chiral catalysts.
Table 1: Potential Catalytic Applications of Arylboronic Acids
| Reaction Type | Role of Boronic Acid Catalyst | Potential Substrates | Ref |
|---|---|---|---|
| Amidation | Electrophilic activation of carboxylic acids | Carboxylic acids, Amines | rsc.org |
| Friedel-Crafts Alkylation | Activation of alcohols to form carbocations | Alcohols, Arenes | rsc.org |
| Dehydrative Etherification | Carbocation formation from benzylic alcohols | Benzylic alcohols | nih.gov |
Exploration of Multicomponent Reactions Incorporating the Indanone-Boronic Acid Substrate
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Arylboronic acids are well-established participants in several powerful MCRs, most notably the Petasis-borono Mannich reaction. researchgate.net This reaction involves the condensation of an amine, an aldehyde, and a boronic acid to generate α-amino acids. researchgate.net
The incorporation of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid into such reactions is a promising research avenue. Its participation would allow for the direct installation of the indanone scaffold into complex, biologically relevant molecules in a single step. Researchers are exploring the scope of this substrate in known MCRs and developing new MCRs tailored to its unique reactivity. rsc.org Challenges include overcoming potential steric hindrance from the indanone ring and managing the reactivity of the ketone group, which could potentially undergo side reactions under certain conditions. The development of photoredox-catalyzed multicomponent reactions also presents a novel frontier for activating alkyl and aryl boronic acids in new ways. researchgate.netchemrxiv.org
Novel Functionalization Strategies for the Indanone Ring System
While the boronic acid group is a primary site of reactivity, the indanone ring itself offers numerous opportunities for chemical modification. Indanones are prominent motifs in many natural products and pharmaceuticals, making the development of new functionalization methods a critical research area. nih.govnih.gov
Recent advances have focused on transition-metal-catalyzed C–H functionalization, which allows for the direct introduction of new bonds at otherwise unreactive positions on the aromatic or aliphatic portions of the indanone core. acs.orgacs.org For instance, rhodium(III)-catalyzed C-H activation has been used to synthesize complex indenone derivatives. acs.orgacs.org Other strategies include copper-catalyzed coupling reactions of indanone oxime acetates with thiols to create 2,3-difunctionalized indenones. rsc.org The presence of the boronic acid group on the aromatic ring adds a layer of complexity and opportunity; it can act as a directing group or be used in a subsequent cross-coupling reaction after the functionalization of the indanone skeleton. A key challenge is achieving regioselectivity and avoiding protodeboronation (loss of the boronic acid group) under harsh reaction conditions. nih.gov
Table 2: Selected Methods for Indanone/Indenone Functionalization
| Method | Catalyst / Reagent | Type of Functionalization | Ref |
|---|---|---|---|
| C–H Activation / Annulation | Rh(III) complexes | Synthesis of alkynated indenones | acs.orgacs.org |
| Coupling Reaction | Cu catalysts | Synthesis of 2,3-difunctionalized indenones | rsc.org |
| Annulation | Mn(CO)₅Br | Formation of fused tricyclic scaffolds | nih.gov |
Integration of (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid into Advanced Materials Synthesis
The unique chemical properties of boron-containing compounds make them attractive building blocks for advanced functional materials. rsc.org Boronic acids, in particular, can be incorporated into polymers to create materials with stimuli-responsive behaviors. scite.airsc.org The ability of boronic acids to form reversible covalent bonds (boronate esters) with diols is the basis for self-healing hydrogels, chemical sensors, and drug delivery systems that respond to changes in pH or the presence of sugars. scite.airsc.org
(1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid is a candidate monomer for the synthesis of such "smart" polymers. Polymerization, potentially through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT), could yield well-defined polymers where the indanone moiety imparts specific physical properties like rigidity or luminescence, while the boronic acid group provides responsiveness. rsc.org Challenges in this field include achieving high-molecular-weight polymers without cross-linking and controlling the polymer architecture (e.g., block copolymers) to create nanostructured materials with tailored properties. rsc.orgresearchgate.net Furthermore, boron-containing conjugated porous polymers have emerged as promising materials for catalysis, sensing, and optoelectronics. mdpi.com
Design of Organoboron Compounds for Enabling New Synthetic Methodologies
Beyond its direct use, (1-oxo-2,3-dihydro-1H-inden-5-yl)boronic acid serves as a versatile starting material for the synthesis of other classes of organoboron compounds, which can enable new synthetic transformations. nih.govmdpi.com For example, boronic acids are precursors to borinic acids (R₂BOH), which possess enhanced Lewis acidity and unique reactivity profiles. mdpi.comnih.gov The synthesis of a borinic acid derived from the indanone scaffold could lead to new catalysts or reagents with distinct selectivities.
Another research direction is the transformation of the boronic acid into other borylating agents. For instance, conversion to a pinacol (B44631) boronate ester can improve stability and modify reactivity in cross-coupling reactions. researchgate.net The development of methods to convert the C-B bond into other functional groups under specific conditions expands the synthetic utility of the parent molecule. The overarching academic challenge is to leverage the unique electronic and steric properties of the indanone-boronic acid structure to design novel boron-based reagents that can overcome existing limitations in organic synthesis. researchgate.netresearchgate.net
Q & A
Q. What assays are recommended to evaluate cellular uptake and subcellular localization in glioblastoma models?
- Methodological Answer : Label the compound with a fluorophore (e.g., Cy5) via Suzuki coupling. Treat U87-MG glioblastoma cells and analyze uptake via confocal microscopy (ex/em: 649/670 nm). Co-stain with lysosomal (LysoTracker) and mitochondrial (MitoTracker) probes. Quantify colocalization using ImageJ’s JACoB plugin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
